

# An In-depth Technical Guide to the Spectral Data of Diethyl Butylmalonate

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## Compound of Interest

Compound Name: BUTYRONITRILE DIETHYL  
MALONATE

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This technical guide provides a comprehensive overview of the spectral data for diethyl butylmalonate, a substituted diethyl malonate. The information presented is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly in the synthesis of pharmaceutical intermediates. This guide also includes spectral data for the parent compound, diethyl malonate, and butyronitrile for comparative analysis.

## Quantitative Spectral Data

The following tables summarize the key spectral data for diethyl butylmalonate, diethyl malonate, and butyronitrile.

### Table 1: $^1\text{H}$ NMR Spectral Data

Compound	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Diethyl Butylmalonate	~4.19	q	4H	-OCH <sub>2</sub> CH <sub>3</sub>
~3.32	t	1H	- CH(CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> )-	
~1.88	m	2H	- CHCH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>	
~1.29	m	4H	- CHCH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>	
~1.25	t	6H	-OCH <sub>2</sub> CH <sub>3</sub>	
~-0.90	t	3H	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>	
Diethyl Malonate[1][2]	4.20	q	4H	-OCH <sub>2</sub> CH <sub>3</sub>
3.39	s	2H	-CH <sub>2</sub> -	
1.27	t	6H	-OCH <sub>2</sub> CH <sub>3</sub>	
Butyronitrile[3]	2.34	t	2H	-CH <sub>2</sub> CN
1.70	sextet	2H	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>	
1.08	t	3H	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>	

Note: NMR data is typically recorded in CDCl<sub>3</sub>. Chemical shifts can vary slightly depending on the solvent and instrument.

**Table 2: <sup>13</sup>C NMR Spectral Data**

Compound	Chemical Shift (ppm)	Assignment
Diethyl Butylmalonate[4][5]	~169	C=O
~61	-OCH <sub>2</sub> CH <sub>3</sub>	
~52	-CH(CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> )-	
~30	-CHCH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>	
~29	-CHCH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>	
~23	-CHCH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>	
~14	-OCH <sub>2</sub> CH <sub>3</sub>	
~13.8	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>	
Diethyl Malonate[1]	166.8	C=O
61.5	-OCH <sub>2</sub> CH <sub>3</sub>	
41.7	-CH <sub>2</sub> -	
14.0	-OCH <sub>2</sub> CH <sub>3</sub>	
Butyronitrile[6]	119.5	-CN
19.1	-CH <sub>2</sub> CN	
18.8	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>	
13.4	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>	

Table 3: IR Spectral Data

Compound	Wavenumber (cm <sup>-1</sup> )	Interpretation
Diethyl Butylmalonate[7][8]	~2960, 2937, 2875	C-H stretch (alkyl)
~1750, 1734	C=O stretch (ester)	
~1467	C-H bend (alkyl)	
~1369	C-H bend (alkyl)	
~1256, 1179, 1037	C-O stretch (ester)	
Diethyl Malonate[9]	~2980, 2940, 2900	C-H stretch (alkyl)
~1750, 1735	C=O stretch (ester)	
~1470, 1450	C-H bend (alkyl)	
~1370	C-H bend (alkyl)	
~1260, 1150, 1030	C-O stretch (ester)	
Butyronitrile[10][11]	~2965, 2938, 2879	C-H stretch (alkyl)
~2249	C≡N stretch (nitrile)	
~1468	C-H bend (alkyl)	
~1385	C-H bend (alkyl)	

**Table 4: Mass Spectrometry Data**

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Diethyl Butylmalonate[4][12][13]	216 (M <sup>+</sup> )	171 [M-OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> , 160 [M-C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> (McLafferty), 143, 115, 88
Diethyl Malonate[14]	160 (M <sup>+</sup> )	115 [M-OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> , 88 [M-COOC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> , 43
Butyronitrile[15]	69 (M <sup>+</sup> )	41 [C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> , 29 [C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> , 27 [C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The synthesis of diethyl butylmalonate is typically achieved through the alkylation of diethyl malonate. The following is a representative experimental protocol.

### Synthesis of Diethyl n-Butylmalonate[16][17][18]

Materials:

- Sodium metal
- Absolute ethanol
- Diethyl malonate
- n-Butyl bromide
- Round-bottomed flask (three-necked)
- Reflux condenser
- Dropping funnel
- Mechanical stirrer
- Heating mantle
- Distillation apparatus
- Separatory funnel

Procedure:

- Preparation of Sodium Ethoxide: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, sodium metal is cautiously added to absolute ethanol to prepare a solution of sodium ethoxide. The reaction is exothermic and may require cooling.

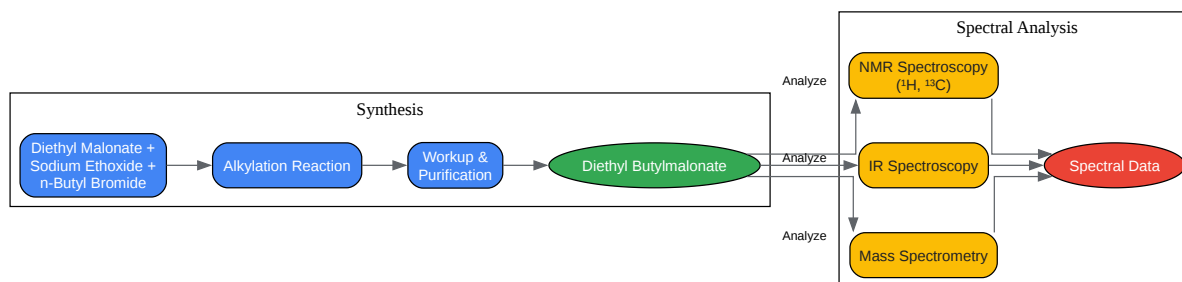
- **Formation of Malonic Ester Enolate:** After all the sodium has reacted and the solution has cooled, diethyl malonate is added dropwise to the sodium ethoxide solution with stirring. This results in the formation of the sodium salt of the diethyl malonate enolate.
- **Alkylation:** n-Butyl bromide is then added slowly to the reaction mixture. An exothermic reaction occurs, leading to the formation of diethyl n-butylmalonate.
- **Workup and Purification:** After the reaction is complete, the mixture is refluxed for a period to ensure completion. The ethanol is then removed by distillation. Water is added to the residue, and the organic layer containing the product is separated. The crude product is then purified by vacuum distillation.

#### Acquisition of Spectral Data:

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent and tetramethylsilane (TMS) as an internal standard.
- **IR Spectroscopy:** The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid film between salt plates (e.g., NaCl or KBr).
- **Mass Spectrometry:** Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a gas chromatograph (GC-MS) for separation and analysis.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral analysis of diethyl butylmalonate.



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### Synthesis and Spectral Analysis Workflow.

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